AG-490

Catalog No.
S547915
CAS No.
133550-30-8
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG-490

CAS Number

133550-30-8

Product Name

AG-490

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AG 490, AG-490, AG490, alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide, n-benzyl-3,4-dihydroxy-benzylidenecyanoacetamide, tyrphostin AG-490, tyrphostin B42

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N

The exact mass of the compound Tyrphostin B42 is 294.10044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG-490 (Tyrphostin B42) is a well-characterized, cell-permeable tyrosine kinase inhibitor primarily targeting epidermal growth factor receptor (EGFR, IC50 ~100 nM) and Janus kinase 2 (JAK2, IC50 ~10 μM) . As a foundational biochemical tool, it is widely procured for validating JAK2/STAT3 signaling pathways and serves as a critical reference standard in kinase inhibitor development. Its high solubility in anhydrous DMSO (up to 100 mg/mL) and long-term stability at -70°C make it highly processable for both low-volume cellular assays and high-throughput screening workflows, provided aqueous exposure is minimized during stock storage .

Substituting AG-490 with newer, highly potent JAK inhibitors (like Ruxolitinib) or structurally related analogs (like WP1066) fundamentally alters assay mechanics. For instance, while the analog WP1066 offers higher potency, it actively degrades the JAK2 protein, whereas AG-490 strictly inhibits autophosphorylation without altering total protein levels . Furthermore, replacing AG-490 with broad-spectrum kinase inhibitors introduces off-target effects on Src-family kinases, compromising the isolation of specific EGFR/JAK2 crosstalk . Procurement must align with the exact mechanistic requirement: pure phosphorylation inhibition without protein degradation or broad-spectrum toxicity.

Preservation of Kinase Pool Integrity vs. Analog-Induced Degradation

AG-490 functions as a pure inhibitor of JAK2 autophosphorylation, maintaining the total cellular pool of JAK2 protein. In contrast, its more potent structural analog, WP1066, not only inhibits phosphorylation but actively induces the degradation of the JAK2 protein itself . This mechanistic divergence means that assays designed to measure phosphorylation state dynamics must use AG-490 to avoid confounding variables associated with kinase depletion.

Evidence DimensionEffect on total JAK2 protein levels
Target Compound DataInhibits phosphorylation only (total JAK2 preserved)
Comparator Or BaselineWP1066 (Induces JAK2 protein degradation)
Quantified DifferenceQualitative mechanistic shift (Inhibition vs. Degradation)
ConditionsIn vitro cellular assays monitoring JAK2/STAT3 pathways

Buyers investigating phosphorylation-dependent signaling must procure AG-490 over WP1066 to prevent assay artifacts caused by unintended kinase degradation.

Classical Reference Standard Utility Against Modern Inhibitors

While modern clinical JAK1/2 inhibitors like Ruxolitinib exhibit nanomolar potency (IC50 ~2.8 nM), AG-490 remains the definitive classical reference standard with a well-documented micromolar baseline (JAK2 IC50 ~10 μM; EGFR IC50 ~100 nM) . Procuring AG-490 is essential for calibrating new biochemical assays, establishing relative fold-potency of novel compounds, and ensuring historical comparability across decades of JAK/STAT literature.

Evidence DimensionJAK2 IC50 Baseline
Target Compound Data10 μM (Classical standard)
Comparator Or BaselineRuxolitinib (2.8 nM clinical standard)
Quantified Difference~3500-fold potency difference utilized for dynamic range calibration
ConditionsCell-free kinase autophosphorylation assays

Assay developers must procure AG-490 to serve as a reliable, historically validated baseline control when screening novel, high-potency kinase inhibitors.

Solvent-Dependent Stability and High-Throughput Processability

AG-490 exhibits excellent solubility in anhydrous organic solvents, achieving concentrations up to 100 mg/mL in DMSO, where it remains stable for up to 6 months at -70°C . However, it is only sparingly soluble in aqueous buffers (maximum ~0.1 mg/mL in 1:10 DMSO:PBS) and degrades or precipitates within 24 hours . This necessitates strict procurement of anhydrous DMSO for stock formulation to ensure reproducible dosing in high-throughput screening environments.

Evidence DimensionMaximum Solubility and Stability
Target Compound Data100 mg/mL in DMSO (Stable 6 months at -70°C)
Comparator Or Baseline~0.1 mg/mL in aqueous buffer (Degrades <24 hours)
Quantified Difference1000-fold increase in solubility and significantly extended shelf life in DMSO
ConditionsStock solution preparation for in vitro screening

Laboratory managers must pair AG-490 procurement with high-purity anhydrous DMSO to prevent precipitation artifacts and ensure long-term assay reproducibility.

Dual EGFR/JAK2 Inhibition Profile vs. Narrow-Spectrum Alternatives

AG-490 is highly selective for EGFR (IC50 = 100 nM) and JAK2 (IC50 = 10 μM), while demonstrating zero inhibitory activity against related lymphocytic tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src . This precise dual-inhibition profile makes it superior to broad-spectrum kinase inhibitors when researchers need to isolate EGFR and JAK2/STAT3 pathway crosstalk without confounding off-target immunosuppressive effects .

Evidence DimensionKinase Selectivity (IC50)
Target Compound DataEGFR (0.1 μM), JAK2 (10 μM)
Comparator Or BaselineLck, Lyn, Btk, Syk, Src (No activity)
Quantified DifferenceAbsolute selectivity for EGFR/JAK2 over Src-family kinases
ConditionsCell-free kinase profiling assays

Researchers studying specific EGFR/JAK2 signaling axes should select AG-490 over broad-spectrum inhibitors to eliminate off-target Src-family kinase interference.

Baseline Calibration in Novel JAK2 Inhibitor Screening

Because AG-490 provides a reliable, historically established IC50 baseline (~10 μM), it is the premier choice as a positive control and reference standard when developing and validating novel, high-potency JAK/STAT inhibitors in high-throughput biochemical assays .

Mechanistic Studies of Phosphorylation vs. Degradation

In experimental models where preserving the total JAK2 protein pool is critical, AG-490 is specifically selected over analogs like WP1066. Its pure phosphorylation-inhibition mechanism prevents the confounding variables introduced by kinase degradation .

EGFR/JAK2 Pathway Crosstalk Isolation

Due to its high selectivity for EGFR (100 nM) and JAK2, combined with a lack of activity against Src-family kinases, AG-490 is the optimal pharmacological tool for dissecting dual-pathway signaling in solid tumors and leukemic models without off-target interference .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.10044231 Da

Monoisotopic Mass

294.10044231 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C4UD8F8XJY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Metabolism Metabolites

Tyrphostin B42 has known human metabolites that include Tyrphostin B42, 4-O-glucuronide and Tyrphostin B42, 3-O-glucuronide.

Wikipedia

AG 490

Dates

Last modified: 08-15-2023
1: DU AL, Ji TL, Yang B, Cao JF, Zhang XG, Li Y, Pan S, Zhang B, Hu ZB, Zeng XW.  Neuroprotective effect of AG490 in experimental traumatic brain injury of rats. Chin Med J (Engl). 2013 Aug;126(15):2934-7. PubMed PMID: 23924471.

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